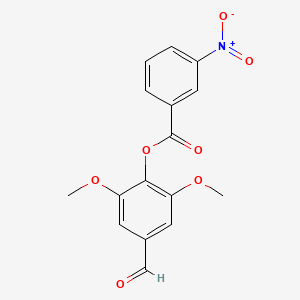
N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzoyl)-2-methyl-3-furohydrazide, also known as CFH, is a chemical compound that has been widely used in scientific research. It is a furohydrazide derivative that has shown promising results in various studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide is not fully understood. However, it is believed to exert its effects through multiple pathways. This compound has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to modulate the expression of various genes involved in cancer and Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the activity of COX-2, which is an enzyme that produces inflammatory mediators. This compound has also been shown to inhibit the activity of MMPs, which are enzymes that degrade extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide in lab experiments is its high potency. This compound has been shown to exhibit anti-cancer activity at low concentrations. Another advantage is its broad spectrum of activity. This compound has been reported to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor effects.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo. Another limitation is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations.
Direcciones Futuras
There are several future directions for research on N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide. One area of research is to further elucidate its mechanism of action. This will help to identify potential targets for drug development. Another area of research is to improve its solubility in water. This will make it easier to administer in vivo. Additionally, further studies are needed to determine its potential toxicity and side effects. Finally, there is a need for clinical trials to evaluate its efficacy and safety in humans.
Métodos De Síntesis
The synthesis of N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide involves the reaction of 2-methyl-3-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate in the presence of a base to yield this compound. The overall reaction can be represented as:
Aplicaciones Científicas De Investigación
N'-(4-chlorobenzoyl)-2-methyl-3-furohydrazide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, which is the process of developing new blood vessels that supply nutrients to cancer cells.
This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been reported to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N'-(4-chlorobenzoyl)-2-methylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-11(6-7-19-8)13(18)16-15-12(17)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWDGYCKACVHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5869055.png)
![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)
![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)


![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)
